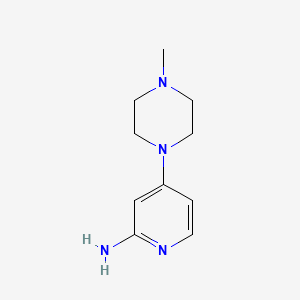

4-(4-Methylpiperazin-1-yl)pyridin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-12-10(11)8-9/h2-3,8H,4-7H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYCLVPZTUNJRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959986-12-0 | |

| Record name | 4-(4-methylpiperazin-1-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(4-methylpiperazin-1-yl)pyridin-2-amine, a key building block in pharmaceutical research and development. The document details the most prevalent and efficient synthetic pathways, focusing on the underlying chemical principles, optimization of reaction conditions, and safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable protocols.

Introduction and Significance

This compound is a substituted aminopyridine derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural motif, featuring a 2-aminopyridine core linked to a 1-methylpiperazine moiety, is found in numerous compounds investigated for therapeutic applications, including but not limited to oncology and neuroscience. The strategic importance of this compound necessitates a robust and scalable synthetic route to ensure a consistent and high-quality supply for research and manufacturing purposes.

This guide will primarily focus on the most direct and industrially viable synthetic approach: the Nucleophilic Aromatic Substitution (SNAr) reaction. We will also briefly touch upon alternative strategies such as palladium-catalyzed cross-coupling reactions.

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most common and efficient method for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of a suitable 2-aminopyridine derivative bearing a good leaving group at the 4-position with 1-methylpiperazine.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the key disconnection at the C4-position of the pyridine ring and the nitrogen of the piperazine ring. This points to 2-amino-4-chloropyridine as an ideal starting material and 1-methylpiperazine as the nucleophile.

Caption: Retrosynthetic analysis of the target molecule.

Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.

-

Nucleophilic Attack: The nucleophilic nitrogen atom of 1-methylpiperazine attacks the electron-deficient C4 carbon of 2-amino-4-chloropyridine. This step is typically the rate-determining step and leads to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and stabilized by the ring nitrogen.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, a good leaving group, to yield the final product.

Caption: SNAr reaction mechanism workflow.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via an SNAr reaction.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Purity | Supplier |

| 2-Amino-4-chloropyridine | 19798-81-3 | 128.56 g/mol | ≥98% | Commercial Source |

| 1-Methylpiperazine | 109-01-3 | 100.16 g/mol | ≥99% | Commercial Source |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous | Commercial Source |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | ≥99% | Commercial Source |

| Ethyl acetate | 141-78-6 | 88.11 g/mol | ACS Grade | Commercial Source |

| Brine (saturated NaCl solution) | - | - | - | Lab Prepared |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Granular | Commercial Source |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-chloropyridine (1.0 eq), potassium carbonate (2.0 eq) as a base, and anhydrous N,N-dimethylformamide (DMF) as the solvent.

-

Addition of Nucleophile: Add 1-methylpiperazine (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and wash with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford this compound as a solid.

Alternative Synthesis Pathway: Buchwald-Hartwig Amination

While SNAr is the preferred method, the Buchwald-Hartwig amination offers an alternative route, especially when the pyridine ring is less activated or when milder reaction conditions are required.[1] This palladium-catalyzed cross-coupling reaction can form the C-N bond between an aryl halide (or triflate) and an amine.[2]

The reaction typically involves a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an inert solvent like toluene or dioxane.[1]

Caption: Buchwald-Hartwig amination as an alternative pathway.

Characterization Data (Representative)

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons of the pyridine ring, the methylene protons of the piperazine ring, and the methyl protons of the N-methyl group. |

| ¹³C NMR | Signals for the carbon atoms of the pyridine and piperazine rings. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₆N₄, MW: 192.26 g/mol ).[3] |

| Purity (HPLC) | ≥98% |

Safety Considerations

-

2-Amino-4-chloropyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

1-Methylpiperazine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.

-

N,N-Dimethylformamide (DMF): A reproductive toxin. Harmful in contact with skin and if inhaled.

-

Potassium Carbonate: Causes serious eye irritation.

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The synthesis of this compound is most effectively achieved through a Nucleophilic Aromatic Substitution reaction using 2-amino-4-chloropyridine and 1-methylpiperazine. This method is robust, scalable, and utilizes readily available starting materials. For substrates where the SNAr reaction is sluggish, the Buchwald-Hartwig amination provides a powerful alternative. Careful optimization of reaction conditions and adherence to safety protocols are paramount for a successful and safe synthesis.

References

physicochemical properties of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive technical overview of the core . As a Senior Application Scientist, the following guide moves beyond a simple data sheet, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for property determination. Understanding these characteristics is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior, thereby guiding its journey through the drug discovery and development pipeline.

Compound Identity and Structural Characteristics

This compound is a heterocyclic compound featuring a 2-aminopyridine scaffold substituted at the 4-position with a 4-methylpiperazine moiety. This structural arrangement, containing multiple basic nitrogen atoms, is a common motif in medicinal chemistry, often conferring desirable properties for kinase inhibition or CNS activity.

Core Physicochemical Properties Summary

The following table summarizes the key . These values, particularly pKa and logP, are critical predictors of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Significance in Drug Development |

| Molecular Weight | 192.26 g/mol [1][4] | Influences diffusion and transport across biological membranes; falls well within Lipinski's Rule of Five. |

| logP (XLogP3-AA) | 0.4[1] | Indicates the compound's lipophilicity. A low logP suggests good aqueous solubility but may imply lower membrane permeability. |

| pKa (Predicted) | Multiple basic pKa values are expected due to the three nitrogen atoms (pyridine ring and piperazine ring). Precise experimental determination is crucial. | Governs the ionization state at physiological pH, which profoundly impacts solubility, receptor binding, and cell penetration. |

| Aqueous Solubility | pH-dependent | Critical for formulation and ensuring sufficient concentration for biological assays and in vivo efficacy. Low solubility can be a major hurdle.[5] |

| Polar Surface Area (PSA) | 45.4 Ų[1] | Predicts transport properties, including blood-brain barrier penetration. A value under 90 Ų is often associated with good CNS penetration. |

| GHS Hazards | Harmful if swallowed, in contact with skin, or inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[1] | Dictates necessary laboratory safety protocols and handling procedures. |

Aqueous Solubility: Kinetic vs. Thermodynamic Assessment

Aqueous solubility is arguably one of the most critical physicochemical properties, as a compound must be in solution to be absorbed and exert its biological effect.[6] For this compound, its basic nature suggests its solubility will be highly dependent on pH. It is essential to distinguish between two types of solubility measurements.

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly added from a DMSO stock to an aqueous buffer.[7][8][9] It is a high-throughput method used in early discovery to flag potential issues.[5][9]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's most stable crystalline form in a saturated solution.[10][11] This is a more time-consuming but accurate measure, vital for later-stage development and formulation.[10][11]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[10]

Causality: The extended incubation period (24 hours) with continuous agitation ensures that the system reaches a true thermodynamic equilibrium between the solid compound and the solution.[10] Using a solid powder rather than a DMSO stock avoids artifacts from solvent precipitation.[5]

Step-by-Step Methodology:

-

Preparation: Add an excess of solid this compound (e.g., 1-2 mg) to a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[6][10]

-

Equilibration: Seal the vials and place them in a shaker or rotator at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[5][10]

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[6][11]

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity: Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (P) is the ratio of a compound's concentration in an octanol phase to its concentration in an aqueous phase at equilibrium.[12] It is expressed logarithmically (logP) and is a key indicator of lipophilicity, which influences membrane permeability, plasma protein binding, and metabolic clearance.

Experimental Protocol: logP Determination (Shake-Flask Method - OECD 107)

This classic method directly measures the partitioning of the compound between two immiscible phases.[12]

Causality: The use of pre-saturated solvents ensures that the volumes of the two phases do not change during the experiment. Vigorous shaking facilitates the rapid achievement of partitioning equilibrium. Subsequent centrifugation ensures a clean separation of the two phases for accurate concentration analysis.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare 1-octanol saturated with water and water saturated with 1-octanol by mixing them and allowing the phases to separate for at least 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous phase at a known concentration.

-

Partitioning: In a suitable vessel, combine a known volume of the aqueous stock solution with a known volume of pre-saturated 1-octanol. The volume ratio is chosen based on the expected logP.[13]

-

Equilibration: Shake the vessel vigorously for a set period (e.g., 30 minutes) at a constant temperature.

-

Phase Separation: Centrifuge the vessel to achieve a clear separation between the aqueous and octanol layers.[14]

-

Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).[15]

-

Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous]).

Caption: Workflow for Shake-Flask logP Determination.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base. For an ionizable compound like this compound, the pKa values determine the percentage of the molecule that is in its charged (ionized) versus neutral form at a given pH. This is critical as the ionized form is typically more water-soluble, while the neutral form is more lipid-soluble and thus more likely to cross cell membranes. Given its structure, this compound is expected to be a polyprotic base.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[16]

Causality: As a strong base (e.g., NaOH) is added to an acidic solution of the basic compound, the compound is deprotonated. The pH changes slowly in the buffering region and then rapidly at the equivalence point. The pKa corresponds to the pH at which the compound is 50% protonated and 50% deprotonated, which is found at the half-equivalence point on the titration curve.[17][18]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve the compound in water or a water/co-solvent mixture to a known concentration (e.g., 1 mM).[17]

-

Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure all basic sites are fully protonated.[17]

-

Titration Setup: Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer.[17]

-

Titration: Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.[17]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve. Multiple titrations should be performed for accuracy.[17]

Caption: Workflow for Potentiometric pKa Determination.

Conclusion

This compound is a compound with physicochemical properties that make it an interesting scaffold for drug discovery. Its relatively low molecular weight and polar surface area are favorable, while its basic nature dictates that its solubility and lipophilicity will be highly pH-dependent. A thorough experimental determination of its thermodynamic solubility and pKa values is essential for any research program. The protocols and insights provided in this guide serve as a robust framework for obtaining the high-quality data needed to accurately model its ADME properties and advance its development as a potential therapeutic agent.

References

- 1. This compound | C10H16N4 | CID 59145053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 959986-12-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. enamine.net [enamine.net]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. evotec.com [evotec.com]

- 12. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rc.usf.edu [rc.usf.edu]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)pyridin-2-amine (CAS 959986-12-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Modern Scaffold

The aminopyridine moiety, particularly when functionalized with a piperazine ring, represents a cornerstone scaffold in modern medicinal chemistry. Its prevalence in kinase inhibitor discovery and other therapeutic areas stems from a unique combination of properties: the pyridine ring offers versatile substitution patterns and hydrogen bonding capabilities, while the N-methylpiperazine group frequently enhances aqueous solubility, metabolic stability, and target engagement. This guide focuses on a specific, yet highly representative, member of this class: 4-(4-Methylpiperazin-1-yl)pyridin-2-amine (CAS No. 959986-12-0).

While this compound is commercially available as a building block, detailed synthetic protocols and comprehensive characterization data are not extensively documented in peer-reviewed literature. Therefore, this guide, written from the perspective of a Senior Application Scientist, aims to bridge that gap. We will provide a robust, logical framework for its synthesis based on established chemical principles and analogous transformations found in patent and journal literature. Furthermore, we will delve into its physicochemical properties, predicted analytical characteristics, and its strategic role in the synthesis of advanced pharmaceutical intermediates.

Core Molecular Attributes and Physicochemical Profile

This compound is a heterocyclic compound featuring a 2-aminopyridine core linked at the 4-position to a 1-methylpiperazine ring. This structure imparts a unique electronic and conformational profile, making it a valuable synthon.

Chemical Structure and Identifiers

The fundamental structure and key identifiers are summarized below.

| Identifier | Value | Source |

| CAS Number | 959986-12-0 | European Chemicals Agency (ECHA)[1] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₀H₁₆N₄ | PubChem[1] |

| Molecular Weight | 192.26 g/mol | PubChem[1] |

| Canonical SMILES | CN1CCN(CC1)C2=CC(=NC=C2)N | PubChem[1] |

| InChIKey | LLYCLVPZTUNJRJ-UHFFFAOYSA-N | PubChem[1] |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms with labels N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N_amine [label="NH₂", pos="-2.3,1.25!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; N_piperazine1 [label="N", pos="0,-3!"]; C_piperazine1 [label="CH₂", pos="-1.2,-3.75!"]; C_piperazine2 [label="CH₂", pos="-1.2,-5.25!"]; N_piperazine2 [label="N", pos="0,-6!"]; C_piperazine3 [label="CH₂", pos="1.2,-5.25!"]; C_piperazine4 [label="CH₂", pos="1.2,-3.75!"]; C_methyl [label="CH₃", pos="0,-7.5!"];

// Draw bonds N1 -- C2; C2 -- N_amine [style=solid]; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C4 -- N_piperazine1; N_piperazine1 -- C_piperazine1; C_piperazine1 -- C_piperazine2; C_piperazine2 -- N_piperazine2; N_piperazine2 -- C_piperazine3; C_piperazine3 -- C_piperazine4; C_piperazine4 -- N_piperazine1; N_piperazine2 -- C_methyl;

// Add double bonds in pyridine ring edge [style=bold]; C3 -- C4 [style=solid]; C5 -- C6 [style=solid]; N1 -- C6 [style=solid]; C2 -- C3 [style=solid]; C4 -- C5 [style=solid];

// Manually create double bonds look node [shape=none, label=""]; p1 [pos="-0.65,1.125!"]; p2 [pos="-0.65,-1.125!"]; p1 -- p2 [style=solid, len=0.1]; p3 [pos="0.65,-1.125!"]; p4 [pos="0.65,1.125!"]; p3 -- p4 [style=solid, len=0.1]; p5 [pos="-1.3,0!"]; p6 [pos="1.3,0!"]; }

Caption: 2D Structure of this compound.

Computed Physicochemical Properties

The following properties, computed by PubChem, are crucial for predicting the compound's behavior in both reaction and biological media.

| Property | Value | Unit |

| XLogP3 | 0.4 | - |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 4 | - |

| Rotatable Bond Count | 2 | - |

| Exact Mass | 192.137496527 | Da |

| Polar Surface Area | 45.4 | Ų |

| Complexity | 177 | - |

Source: All data in this table is from PubChem.[1]

The low XLogP3 value suggests good aqueous solubility, a desirable trait for drug candidates. The presence of multiple hydrogen bond acceptors and one donor indicates its potential to participate in various intermolecular interactions, which is key for binding to biological targets.

Proposed Synthesis Pathway and Experimental Protocol

Retrosynthetic Analysis and Strategy

The key disconnection is the C4-N bond between the pyridine ring and the piperazine nitrogen. This points to a reaction between a 2-amino-4-halopyridine and 1-methylpiperazine. 2-Amino-4-chloropyridine is a common and commercially available starting material, making it an ideal choice.

The causality behind this choice is twofold:

-

Reactivity: The pyridine ring is electron-deficient, which activates it towards nucleophilic attack. This effect is enhanced by the electron-withdrawing nature of the chloro substituent.

-

Regioselectivity: The 2-amino group directs the substitution to the 4- and 6-positions. With the 4-position occupied by a good leaving group (chloride), the reaction proceeds regioselectively.

References

biological activity of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine

An In-depth Technical Guide on the Biological Activity and Therapeutic Potential of the 4-(4-Methylpiperazin-1-yl)pyridin-2-amine Scaffold

Introduction

In the landscape of modern medicinal chemistry, the identification and optimization of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of efficient drug discovery. The compound this compound represents one such scaffold. While its direct therapeutic application as a standalone agent is not extensively documented, its structural motifs are integral to a multitude of highly potent and selective therapeutic agents, particularly in oncology. This guide provides an in-depth analysis of this compound, not as an isolated drug, but as a critical building block and pharmacophore whose derivatives have shown significant biological activity. We will explore its structural attributes, its role in the design of kinase inhibitors, the key signaling pathways targeted by its derivatives, and the experimental methodologies used to validate their activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic design.

Chapter 1: Physicochemical and Structural Properties

The utility of a scaffold in drug design begins with its fundamental physicochemical properties and structural features. This compound is a small molecule that combines several key features beneficial for drug development.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 959986-12-0 | [1] |

| Molecular Formula | C₁₀H₁₆N₄ | [1] |

| Molecular Weight | 192.26 g/mol | [1] |

| SMILES | CN1CCN(CC1)C2=CC(=NC=C2)N | [1] |

The molecule's structure can be deconstructed into two key components:

-

The Aminopyridine Ring : This heterocyclic system serves as a versatile anchor. The amino group (-NH₂) at the 2-position and the nitrogen atom within the pyridine ring can act as hydrogen bond donors and acceptors, respectively. These interactions are crucial for anchoring the molecule within the active site of target proteins, such as the hinge region of kinases.

-

The 4-Methylpiperazine Moiety : This group is frequently employed in medicinal chemistry to enhance aqueous solubility and bioavailability. The tertiary amine in the piperazine ring is basic and can be protonated at physiological pH, improving the compound's pharmacokinetic profile. Furthermore, this solvent-exposed moiety can establish favorable interactions with the outside of a target's binding pocket.[2][3] Its inclusion is a common strategy in the development of orally bioavailable drugs.[4]

Chapter 2: A Privileged Scaffold for Kinase Inhibitors

The primary therapeutic relevance of the this compound scaffold lies in its widespread use in the design of protein kinase inhibitors. Kinases are a class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5][6]

Derivatives incorporating this scaffold have been shown to target several critical oncogenic kinases:

-

PI3K/mTOR : Central regulators of cell growth, proliferation, and survival.[6][7]

-

Aurora Kinases : Key regulators of mitosis, whose overexpression is common in many cancers.[4][8]

-

Tyrosine Kinases (e.g., ABL, KIT, PDGFR) : Drivers of various leukemias and solid tumors. The well-known drug Imatinib, for example, contains a methylpiperazine group that is crucial for its activity.[5][9][]

The aminopyridine core often functions as the "hinge-binding" element, forming hydrogen bonds with the backbone of the kinase's ATP-binding pocket, while the methylpiperazine tail extends into the solvent-exposed region, optimizing physicochemical properties.

Chapter 3: Mechanism of Action: Targeting Key Oncogenic Pathways

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling routes in human cancer, making it a prime target for therapeutic intervention.[7] Derivatives of the this compound scaffold have been successfully developed as potent inhibitors of PI3Kα.[6] These inhibitors function by blocking the kinase domain of PI3K, thereby preventing the phosphorylation of PIP2 to PIP3 and halting the downstream activation of Akt and mTOR. This leads to the induction of apoptosis and inhibition of cell proliferation.

Inhibition of Aurora Kinases

Aurora kinases (A and B) are essential for proper chromosome segregation during mitosis. Their inhibition represents a strategy to induce mitotic catastrophe and cell death specifically in rapidly dividing cancer cells. Imidazo[4,5-b]pyridine derivatives containing a (4-methylpiperazin-1-yl)phenyl substituent have been identified as potent dual Aurora/FLT3 kinase inhibitors.[4] The imidazopyridine core forms critical hydrogen bonds with the hinge region residue Ala213 of Aurora-A, while the (4-methylpiperazin-1-yl)phenyl group occupies the solvent-accessible region, contributing to the compound's high affinity and favorable pharmacokinetic properties.[4][8]

Chapter 4: Methodologies for Biological Evaluation

To assess the biological activity of compounds derived from this scaffold, a tiered, systematic approach is employed. The workflow typically progresses from biochemical assays to cell-based assays and finally to in vivo models.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Example: PI3Kα)

-

Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified kinase enzyme.

-

Materials : Recombinant human PI3Kα, PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit, test compound series (e.g., 10-point, 3-fold serial dilution).

-

Procedure :

-

Add 5 µL of diluted test compound or vehicle (DMSO) to a 384-well plate.

-

Add 10 µL of a solution containing PI3Kα enzyme and PIP2 substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. Incubate for 1 hour at room temperature.

-

Stop the reaction and measure the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate percent inhibition relative to controls and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Protocol 4.2: Cellular Proliferation Assay (MTS Assay)

-

Objective : To measure the effect of a test compound on the metabolic activity (and thus proliferation/viability) of cancer cells.

-

Materials : Cancer cell line (e.g., SKOV-3 for PI3K inhibitors), complete growth medium, test compound, CellTiter 96® AQueous One Solution Reagent (MTS).

-

Procedure :

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of the test compound and incubate for 72 hours.

-

Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm.

-

Normalize the data to vehicle-treated cells and plot the dose-response curve to calculate the EC₅₀ value.

-

Protocol 4.3: Western Blot Analysis for Target Engagement

-

Objective : To confirm that the compound inhibits the target kinase within the cell by observing the phosphorylation status of a downstream substrate.

-

Materials : Cancer cell line, test compound, lysis buffer, antibodies (e.g., anti-phospho-Akt, anti-total-Akt).

-

Procedure :

-

Culture cells and treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x EC₅₀) for 2-4 hours.

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against the phosphorylated substrate (e.g., p-Akt Ser473).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for the total protein (e.g., Total Akt) as a loading control. A reduction in the p-Akt/Total Akt ratio indicates target engagement.[6]

-

Chapter 5: Summary of Biological Activity Data for Key Derivatives

The true potential of the this compound scaffold is demonstrated by the potent activity of its derivatives. The table below summarizes key data from the literature for compounds that incorporate this core structure or highly similar motifs.

| Compound Class/Example | Target Kinase(s) | IC₅₀ (Biochemical) | Cell Line Example | EC₅₀ (Cellular) | Source(s) |

| Pyrrolo[2,1-f][1][2][9]triazine Derivative (CYH33) | PI3Kα | 5.9 nM | SKOV-3 | N/A | [6] |

| Imidazo[4,5-b]pyridine Derivative | Aurora-A, FLT3 | 7.5 nM, 6.2 nM | N/A | N/A | [4][8] |

| Imatinib (Gleevec) | v-Abl, PDGFR, c-kit | 600 nM, 100 nM, 100 nM | NCI-H727 | 32.4 µM | [5][9] |

Note: Imatinib does not contain the exact aminopyridine core but is included to highlight the established importance of the N-methylpiperazine moiety in potent kinase inhibitors.

Conclusion and Future Directions

The this compound framework has firmly established itself as a privileged scaffold in modern drug discovery. Its combination of a robust hinge-binding aminopyridine core and a pharmacokinetically favorable methylpiperazine tail provides a powerful platform for the development of potent and selective kinase inhibitors. As demonstrated by its successful incorporation into inhibitors of critical cancer targets like PI3K and Aurora kinases, the scaffold offers a validated starting point for further optimization.

Future research will likely focus on leveraging this core to design next-generation inhibitors that can overcome acquired resistance mechanisms, improve selectivity profiles to reduce off-target toxicity, and target other kinase families implicated in a wider range of diseases beyond oncology, including inflammatory and neurological disorders.[2] The continued exploration of this versatile chemical entity promises to yield novel and effective therapeutic agents for years to come.

References

- 1. This compound | C10H16N4 | CID 59145053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [N-11C-methyl]-[4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chembk.com [chembk.com]

An In-depth Technical Guide to the 4-(4-Methylpiperazin-1-yl)pyridin-2-amine Scaffold: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, serving as a versatile pharmacophore in the design of numerous biologically active agents.[1] When functionalized with a 4-(4-methylpiperazin-1-yl) group, it forms a privileged scaffold that has been extensively explored, particularly in the realm of kinase inhibition for oncology. This technical guide provides an in-depth analysis of the 4-(4-methylpiperazin-1-yl)pyridin-2-amine core and its structural analogs. We will dissect its synthetic methodologies, explore the nuanced structure-activity relationships (SAR) that govern its biological function, detail its known molecular targets, and present protocols for its characterization and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent chemical scaffold in their therapeutic programs.

The this compound Core: A Privileged Scaffold

Structural and Physicochemical Profile

The core structure, this compound (PubChem CID: 59145053), combines three key pharmacophoric elements:

-

2-Aminopyridine: A heterocyclic aromatic ring that acts as a versatile hydrogen bond donor and acceptor, frequently engaging with the hinge region of protein kinases.[1][2]

-

Piperazine Ring: A basic, often protonated, nitrogenous heterocycle that enhances aqueous solubility and can form critical salt-bridge interactions with amino acid residues (like aspartate) in target proteins.[3]

-

N-Methyl Group: A terminal methyl group on the piperazine ring that can influence lipophilicity, metabolic stability, and interactions within hydrophobic pockets of a target.

Physicochemical Properties of the Parent Compound:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆N₄ | PubChem[4] |

| Molecular Weight | 192.26 g/mol | PubChem[4] |

| InChIKey | LLYCLVPZTUNJRJ-UHFFFAOYSA-N | PubChem[4] |

| CAS Number | 959986-12-0 | PubChem[4] |

Therapeutic Significance

The fusion of these elements creates a scaffold with favorable drug-like properties. The piperazine moiety, in particular, is a common feature in FDA-approved drugs and is known to confer a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][5][6] Analogs of this compound have demonstrated potent activity as inhibitors of several critical protein kinase families, such as Janus kinases (JAKs), FMS-like tyrosine kinase 3 (FLT3), and Cyclin-Dependent Kinases (CDKs), making this a scaffold of high interest for oncology and inflammatory diseases.[7][8][9][10]

Synthetic Strategies and Methodologies

The construction of derivatives based on this scaffold relies on robust and flexible synthetic routes that allow for systematic modification of each component.

Synthesis of the 2-Aminopyridine Core

The 2-aminopyridine nucleus can be assembled through various modern synthetic methods. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

-

Multicomponent Reactions (MCRs): MCRs offer an efficient pathway to highly functionalized 2-aminopyridines in a single pot, often under solvent-free conditions. A common approach involves the condensation of an enaminone, malononitrile, and a primary amine, which proceeds through a Knoevenagel condensation, cyclization, and subsequent aromatization.[11]

-

From Pyridine N-Oxides: Pyridine N-oxides can be activated to react with isocyanides, followed by a mild hydrolysis of the resulting N-formyl intermediate to yield the 2-aminopyridine. This method is advantageous as it tolerates a wide range of functional groups, including strongly electron-withdrawing substituents.[12]

-

Nucleophilic Aromatic Substitution (SNAr): This is one of the most common strategies. A leaving group at the 2-position of the pyridine ring (e.g., F, Cl, Br) is displaced by an amine source. The use of 2-fluoropyridine with lithium amides, or palladium-catalyzed Buchwald-Hartwig amination on 2-chloropyridines, are powerful implementations of this strategy.[13][14]

-

Annulation Reactions: A [5C + 1N] annulation strategy, reacting 2,4-pentadienenitriles with hydroxylamine, provides a facile route to multi-substituted 2-aminopyridines under mild conditions.[15]

Installation of the 4-(4-Methylpiperazin-1-yl) Moiety

The piperazine side chain is typically introduced via nucleophilic aromatic substitution. A pyridine ring bearing a suitable leaving group (commonly chlorine) at the C4 position is reacted with 1-methylpiperazine. This reaction is often performed at elevated temperatures, sometimes using the amine itself as a solvent or in a high-boiling solvent like DMSO.

Workflow for Analog Synthesis

The overall synthetic logic allows for diversification at multiple points to build a library of analogs for SAR studies.

Caption: General workflow for the synthesis and evaluation of analogs.

Detailed Experimental Protocol: Synthesis of a JAK2 Inhibitor Analog

This protocol is a representative example adapted from methodologies for synthesizing 2-aminopyridine-based kinase inhibitors.[7][16]

Step 1: Synthesis of 4-(4-methylpiperazin-1-yl)-2-aminopyridine (Core Intermediate)

-

Reaction Setup: To a solution of 2-amino-4-chloropyridine (1.0 eq) in N,N-Dimethylformamide (DMF), add 1-methylpiperazine (1.5 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

-

Heating: Heat the reaction mixture to 120 °C and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the title compound.

Step 2: Palladium-Catalyzed Coupling (Example Derivatization)

-

Reaction Setup: In a sealed tube, combine the core intermediate (1.0 eq), an appropriate aryl bromide (R-Br) (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (Cs₂CO₃) (2.0 eq) in anhydrous 1,4-dioxane.

-

Degassing and Heating: Degas the mixture with argon for 15 minutes. Seal the tube and heat to 110 °C for 16 hours.

-

Work-up and Purification: Cool the reaction to room temperature, filter through Celite®, and wash with ethyl acetate. Concentrate the filtrate and purify the residue via flash column chromatography to obtain the final derivatized product.

Biological Activity and Structure-Activity Relationships (SAR)

The this compound scaffold is a potent modulator of protein kinases, a class of enzymes critical in cellular signaling.

Primary Molecular Target: Protein Kinases

Aberrant kinase activity is a hallmark of many cancers and inflammatory diseases. Analogs of this scaffold have shown remarkable efficacy against several kinases:

-

Janus Kinase (JAK) Family: Particularly JAK2, where the V617F mutation is implicated in myeloproliferative neoplasms.[8] Several 2-aminopyridine derivatives have been developed as potent and selective JAK2 inhibitors.[7][16]

-

FLT3 and Aurora Kinases: The FMS-like tyrosine kinase 3 (FLT3) is a key target in Acute Myeloid Leukemia (AML). Dual inhibitors targeting both FLT3 and Aurora kinases have been developed from related imidazo[4,5-b]pyridine scaffolds featuring the (4-methylpiperazin-1-yl)phenyl moiety.[2][17]

-

Cyclin-Dependent Kinases (CDKs): CDK8 is an emerging target in colorectal cancer. Novel 2-aminopyridine derivatives have been designed as potent CDK8 inhibitors, demonstrating antiproliferative effects.[10]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. Its dysregulation is central to various cancers and autoimmune disorders. Inhibitors based on the 2-aminopyridine scaffold directly target JAKs, blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.

Caption: Simplified JAK-STAT signaling pathway and point of intervention.

Key Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold has yielded critical insights into achieving both potency and selectivity.

-

The 2-Amino Group: This group is often crucial for hinge-binding. Acylation or alkylation can modulate potency, but significant steric bulk is generally not tolerated.

-

The Pyridine Ring: Substitution on the pyridine ring can tune electronic properties and provide vectors for additional interactions. For example, introducing substituents at the 5-position can explore deeper pockets in the kinase active site.

-

The Piperazine Moiety: The basicity of the piperazine nitrogen is key for solubility and forming ionic interactions. Replacing the N-methyl group with larger or different functional groups (e.g., N-ethyl, N-cyclopropyl) can significantly impact potency, selectivity, and pharmacokinetic properties like metabolic stability.[2][18]

Table of Representative Kinase Inhibitor Activity:

| Compound ID | Core Scaffold Modification | Target Kinase | IC₅₀ (nM) | Selectivity Profile | Reference |

|---|---|---|---|---|---|

| 12k | 2-amino-5-((aryl)amino)pyridine | JAK2 | 6 | High selectivity over JAK1/JAK3 | [7] |

| 12l | 2-amino-5-((aryl)amino)pyridine | JAK2 | 3 | High selectivity over JAK1/JAK3 | [7] |

| 21b | 2-aminopyridine derivative | JAK2 | 9 | 276-fold vs JAK1; 184-fold vs JAK3 | [16] |

| 27e | Imidazo[4,5-b]pyridine | Aurora-A | 7.5 (Kd) | Dual FLT3/Aurora inhibitor | [17] |

| FN-1501 | Pyrrolo[2,3-d]pyrimidine | FLT3 | <10 | Potent FLT3 and CDK inhibitor | [9] |

| 29 | 2-aminopyridine derivative | CDK8 | 46 | Favorable selectivity |[10] |

Note: The table includes compounds with the core 2-aminopyridine and related heterocycles featuring the methylpiperazine moiety to illustrate its broad applicability.

Analytical and Bio-evaluative Workflow

Rigorous characterization is essential to validate the structure, purity, and activity of newly synthesized analogs.

Structural and Purity Analysis

-

Structural Elucidation: The chemical structures of all synthesized compounds must be confirmed using a range of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[11]

-

Purity Assessment: Purity is typically determined by High-Performance Liquid Chromatography (HPLC), with a purity of >95% being the standard for compounds intended for biological assays.

Biological Evaluation Workflow

A tiered approach is used to assess the biological activity of the synthesized library of compounds.

Caption: Tiered workflow for the biological evaluation of lead compounds.

Conclusion and Future Perspectives

The this compound scaffold is a validated and highly fruitful starting point for the design of potent and selective modulators of clinically relevant targets, especially protein kinases. Its synthetic tractability allows for extensive exploration of chemical space, leading to the identification of compounds with optimized potency, selectivity, and drug-like properties.

Future efforts in this area will likely focus on:

-

Expanding the Target Space: Applying this scaffold to novel kinase targets and other enzyme families.

-

Addressing Drug Resistance: Designing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.

-

Fine-Tuning ADME Properties: Further optimization of the scaffold to improve pharmacokinetic profiles, such as oral bioavailability and metabolic stability, to develop superior clinical candidates.

The continued exploration of this "unsung hero" in drug discovery promises to yield new therapeutic agents for a host of unmet medical needs.[1]

References

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H16N4 | CID 59145053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors - East China Normal University [pure.ecnu.edu.cn]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine synthesis - chemicalbook [chemicalbook.com]

Determining the Solubility Profile of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine: A Technical Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the compound 4-(4-Methylpiperazin-1-yl)pyridin-2-amine. The methodologies outlined herein are grounded in established principles of physical chemistry and are designed to yield robust and reliable data crucial for preclinical development.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a cornerstone of drug development. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug discovery, often leading to low bioavailability and therapeutic failure. Therefore, a thorough understanding of a compound's solubility profile in various solvents is paramount for formulation development, toxicity studies, and ensuring reliable in vitro assay results.[1][2]

This guide will use this compound as a case study to illustrate the process of determining a comprehensive solubility profile.

Compound Overview: this compound

Before embarking on experimental solubility determination, a thorough understanding of the compound's physicochemical properties is essential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₄ | PubChem[3] |

| Molecular Weight | 192.26 g/mol | PubChem[3] |

| XLogP3-AA | 0.4 | PubChem[3] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| pKa (predicted) | Basic | Due to the presence of amine and piperazine groups, the compound is expected to be basic. The pyridin-2-amine moiety and the methylpiperazine group will have distinct pKa values. |

The presence of multiple nitrogen atoms, capable of acting as hydrogen bond acceptors, and a secondary amine, which can act as a hydrogen bond donor, suggests that this compound will exhibit some degree of solubility in polar solvents. The XLogP3-AA value of 0.4 indicates a relatively hydrophilic nature.

Theoretical Considerations for Solvent Selection

The solubility of a compound is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents that have similar polarity. The selection of solvents for solubility screening should therefore encompass a range of polarities and hydrogen bonding capabilities.

A logical approach to solvent selection involves categorizing them based on their properties:

-

Polar Protic Solvents: These solvents can donate hydrogen bonds and have a high dielectric constant. Examples include water, methanol, and ethanol. Given the hydrogen bonding capabilities of this compound, it is expected to be soluble in these solvents.

-

Polar Aprotic Solvents: These solvents have a high dielectric constant but cannot donate hydrogen bonds. Examples include dimethyl sulfoxide (DMSO), acetonitrile (ACN), and acetone. These are good solvents for many organic compounds.

-

Nonpolar Solvents: These solvents have a low dielectric constant and are not capable of hydrogen bonding. Examples include hexane and toluene. The solubility of our target compound in these solvents is expected to be low.

The pH of the solvent system is also a critical factor for ionizable compounds like this compound.[4] As a basic compound, its solubility in aqueous media is expected to increase at lower pH values due to the formation of more soluble salts.[4][5]

Experimental Determination of Solubility

Two primary types of solubility are determined during drug discovery: kinetic and thermodynamic solubility.[1][6]

-

Kinetic Solubility: This is the concentration of a compound at the moment it starts to precipitate from a solution that was initially prepared from a stock solution (usually in DMSO). It is a high-throughput method often used in early discovery to quickly assess a large number of compounds.[1][7][8]

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound, where the solid form of the compound is in equilibrium with its dissolved form in the solvent. This is a more time-consuming but accurate measurement, crucial for later stages of development.[1][6]

Kinetic Solubility Determination (Nephelometric Method)

This high-throughput method relies on detecting the formation of precipitate by measuring light scattering.

Experimental Workflow:

Caption: Workflow for kinetic solubility determination by nephelometry.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a clear-bottom 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To each well containing the DMSO solution, add a phosphate-buffered saline (PBS) solution at pH 7.4. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at 25°C for 2 hours with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.[9]

Experimental Workflow:

Caption: Workflow for thermodynamic solubility determination by the shake-flask method.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, PBS at various pH values, ethanol, etc.).

-

Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm filter.

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV method. A calibration curve of the compound should be prepared in the same solvent to ensure accurate quantification.

-

Data Analysis: The concentration determined by HPLC-UV represents the thermodynamic solubility of the compound in that specific solvent.

Data Presentation and Interpretation

The solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Hypothetical Solubility Profile of this compound

| Solvent System | Solubility Type | Solubility (µg/mL) | Solubility (µM) |

| Water | Thermodynamic | ||

| PBS (pH 5.0) | Thermodynamic | ||

| PBS (pH 7.4) | Thermodynamic | ||

| PBS (pH 9.0) | Thermodynamic | ||

| Ethanol | Thermodynamic | ||

| Methanol | Thermodynamic | ||

| Acetonitrile | Thermodynamic | ||

| DMSO | Thermodynamic | ||

| PBS (pH 7.4) | Kinetic |

The results from this table will provide a comprehensive understanding of the compound's solubility characteristics. For instance, higher solubility in acidic buffers would confirm the basic nature of the compound. High solubility in polar protic solvents like ethanol and methanol would indicate the importance of hydrogen bonding interactions for solvation.

Conclusion

Determining the solubility profile of a drug candidate like this compound is a critical step in the drug development process. By employing a combination of high-throughput kinetic assays in early screening and robust thermodynamic methods for lead optimization, researchers can gain a comprehensive understanding of a compound's dissolution characteristics. This knowledge is instrumental in guiding formulation strategies, interpreting in vitro and in vivo data, and ultimately, increasing the probability of developing a successful therapeutic agent.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. This compound | C10H16N4 | CID 59145053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmatutor.org [pharmatutor.org]

- 5. researchgate.net [researchgate.net]

- 6. enamine.net [enamine.net]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. inventivapharma.com [inventivapharma.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

Methodological & Application

The Strategic Deployment of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine in Modern Kinase Inhibitor Synthesis: Application Notes and Protocols

Introduction: A Privileged Scaffold in Kinase Inhibitor Design

The landscape of targeted cancer therapy has been revolutionized by the development of small-molecule kinase inhibitors. Within this chemical space, the 4-(4-methylpiperazin-1-yl)pyridin-2-amine scaffold has emerged as a cornerstone moiety in the design of numerous clinically successful drugs. Its prevalence is not coincidental but rather a result of its unique combination of physicochemical and structural properties that address key challenges in drug development. The methylpiperazine group, in particular, is a recurring motif in a multitude of kinase inhibitors, where it often enhances aqueous solubility and target affinity.[1] This guide provides an in-depth exploration of the strategic use of this valuable building block, complete with detailed synthetic protocols and an analysis of its impact on biological activity.

The core structure of this compound is central to the architecture of several blockbuster tyrosine kinase inhibitors (TKIs), most notably Imatinib and its successors.[2] The strategic incorporation of the N-methylpiperazine group is known to improve the pharmacokinetic profile of drug candidates.[1] This document will delve into the practical synthesis of molecules incorporating this key fragment, with a focus on robust and reproducible laboratory methods.

The Role of the 4-(4-Methylpiperazin-1-yl) Moiety: A Structure-Activity Relationship (SAR) Perspective

The frequent appearance of the 4-(4-methylpiperazin-1-yl) group in kinase inhibitors is rooted in its multifaceted contributions to the overall molecular properties of the drug. Understanding these contributions is crucial for the rational design of new inhibitors.

-

Enhanced Solubility and Bioavailability: The tertiary amine of the methylpiperazine group is basic and can be protonated at physiological pH. This positive charge significantly improves the aqueous solubility of the molecule, a critical factor for oral bioavailability. A series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one derivatives were synthesized to modulate CYP3A4 inhibition and improve aqueous solubility, where the piperazine moiety played a key role.

-

Target Engagement and Potency: The piperazine ring and its N-methyl substituent can engage in crucial interactions within the ATP-binding pocket of the target kinase. These can include hydrogen bonds, van der Waals forces, and ionic interactions, which collectively contribute to the inhibitor's potency and selectivity. In some kinase inhibitors, the methyl group on the piperazine makes favorable CH-π interactions with the target kinase.[3]

-

Vector for Further Functionalization: The piperazine nitrogen provides a convenient handle for the introduction of additional chemical diversity. This allows for the fine-tuning of a compound's properties to optimize for potency, selectivity, and pharmacokinetic parameters.

Key Synthetic Strategies and Protocols

The construction of kinase inhibitors featuring the this compound core typically involves the coupling of this amine with a suitable heterocyclic or aromatic partner. The two most prevalent and powerful methods for achieving this transformation are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a workhorse in modern medicinal chemistry for the formation of C-N bonds.[4][5] It offers broad substrate scope and functional group tolerance, making it ideal for the synthesis of complex molecules.

Reaction Principle: The reaction involves the coupling of an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired C-N bond.[4]

Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the coupling of this compound with an aryl bromide. The conditions may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas supply

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Catalyst and Ligand Addition: In a separate vial, under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol %) and XPhos (0.04 mmol, 4 mol %).

-

Inerting the System: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

-

Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube via syringe.

-

Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another powerful method for forming C-N bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.

Reaction Principle: The SNAr reaction involves the attack of a nucleophile (in this case, the amine) on an electron-deficient aromatic ring, leading to the displacement of a leaving group (typically a halide). The reaction proceeds through a Meisenheimer complex intermediate.

Detailed Experimental Protocol: General Procedure for SNAr Reaction

This protocol describes a general method for the reaction of this compound with an activated heteroaryl chloride.

Materials:

-

This compound

-

Electron-deficient heteroaryl chloride (e.g., 2,4-dichloropyrimidine)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the heteroaryl chloride (1.0 mmol, 1.0 equiv) in anhydrous DMF (10 mL).

-

Reagent Addition: Add this compound (1.1 mmol, 1.1 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv) to the solution.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL). Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography.

Data Presentation: A Snapshot of Efficacy

The successful synthesis of kinase inhibitors is ultimately validated by their biological activity. The following table summarizes the inhibitory concentrations (IC₅₀) of several representative kinase inhibitors that incorporate the 4-(4-methylpiperazin-1-yl) moiety or a closely related analogue.

| Kinase Inhibitor | Target Kinase(s) | IC₅₀ (nM) | Reference |

| FN-1501 | FLT3, CDK2, CDK4, CDK6 | (MV4-11 cells) 8 | [2][6] |

| PHA-848125 | CDKs | (CDK2) 25 | [7] |

| Compound 27e | Aurora-A, FLT3 | (Aurora-A) 38 | [8] |

| Compound 29 | GSK-3β | (GSK-3β) 11 | [3] |

Visualization of Key Pathways and Workflows

To further elucidate the context of this synthetic work, the following diagrams illustrate a key synthetic workflow and a simplified representation of a relevant signaling pathway targeted by inhibitors derived from this compound.

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Caption: Simplified PDGF-Abl Signaling Pathway and Point of Inhibition.

Conclusion

The this compound scaffold is a testament to the power of rational drug design. Its inherent properties make it an invaluable building block for the synthesis of potent and bioavailable kinase inhibitors. The synthetic methodologies outlined in this guide, particularly the Buchwald-Hartwig amination and SNAr reactions, provide reliable and versatile routes to access a wide array of novel inhibitors. As our understanding of kinase biology deepens, the strategic deployment of such privileged scaffolds will undoubtedly continue to fuel the discovery of next-generation targeted therapies.

References

- 1. diva-portal.org [diva-portal.org]

- 2. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. ijbs.com [ijbs.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synchem.de [synchem.de]

- 8. researchgate.net [researchgate.net]

Application Note & Experimental Protocol: Palladium-Catalyzed N-Arylation of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the N-arylation of 4-(4-methylpiperazin-1-yl)pyridin-2-amine, a crucial transformation for the synthesis of diverse compound libraries in drug discovery. The protocol detailed herein focuses on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] Given the bidentate nature of the substrate, with two potential nitrogen nucleophiles (the endocyclic pyridine nitrogen and the exocyclic primary amine), this guide emphasizes strategies for achieving selective N-arylation at the 2-amino position. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting.

Introduction: The Significance of N-Aryl-2-aminopyridines

N-aryl-2-aminopyridine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active molecules and approved pharmaceuticals.[3][4] The ability to introduce diverse aryl and heteroaryl groups onto the 2-amino position of the pyridine ring allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties. The target substrate, this compound[5][6], is a valuable building block, incorporating a basic piperazine moiety often associated with improved solubility and the potential for additional molecular interactions. The Buchwald-Hartwig amination has emerged as a robust and versatile method for these transformations, demonstrating broad substrate scope and functional group tolerance.[1][7][8]

Mechanistic Overview: The Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[1][2] The catalytic cycle is generally understood to proceed through the following key steps:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.[7][9] The reactivity of the aryl halide typically follows the trend: Ar-I > Ar-Br > Ar-Cl.[10]

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.[7][11]

-

Reductive Elimination: The aryl group and the amido group on the palladium center couple and are eliminated from the metal, forming the desired N-aryl amine product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[7][12]

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps.[12][13]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the N-arylation of this compound.

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-arylation of this compound with an aryl bromide. Reaction conditions should be optimized for each specific substrate combination.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Stoichiometry |

| This compound | 959986-12-0 | 192.26 | 1.0 equiv |

| Aryl Bromide | Variable | Variable | 1.1 equiv |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 equiv |

| Xantphos | 161265-03-8 | 578.68 | 0.04 equiv |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 equiv |

| Toluene (anhydrous) | 108-88-3 | 92.14 | - |

Reaction Setup

Expert Insight: The success of the Buchwald-Hartwig amination is highly dependent on the exclusion of oxygen and moisture. Therefore, all glassware should be oven-dried, and the reaction should be performed under an inert atmosphere of nitrogen or argon. The use of a pre-catalyst, a stable palladium complex that is readily activated under the reaction conditions, can also improve reproducibility.[14]

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), palladium(II) acetate (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

-

Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Under a positive pressure of the inert gas, add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

Reaction Procedure

-

Immerse the sealed Schlenk flask in a preheated oil bath at 100 °C.

-